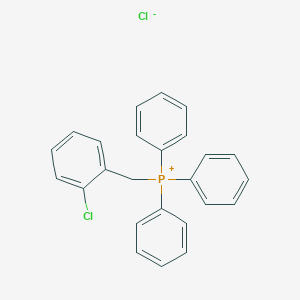

(2-Chlorobenzyl)triphenylphosphonium Chloride

Descripción general

Descripción

(2-Chlorobenzyl)triphenylphosphonium Chloride, also known as this compound, is a useful research compound. Its molecular formula is C₂₅H₂₁Cl₂P and its molecular weight is 423.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210534. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Environmental Impact and Treatment

Organophosphorus compounds, including those with structures similar to "(2-Chlorobenzyl)triphenylphosphonium Chloride," have been extensively used in industries such as flame retardants, additives, and in water treatment processes. Their environmental impact, particularly in water bodies, has been a subject of significant research, focusing on their persistence, bioaccumulation potential, and the effectiveness of various remediation strategies.

Organophosphorus Flame Retardants : These compounds have been investigated for their neurotoxic, fertility, reproductive, and carcinogenic effects. Notably, they are not considered highly stable; they metabolize quickly and are excreted, making them a potentially safer alternative to more persistent organic pollutants (Bruchajzer, Frydrych, & Szymańska, 2015).

Electrochemical Water Treatment : Studies on electrochemical processes have shown promise in treating water contaminated with organic and inorganic substances. The performance of these treatments can be influenced by the presence of chloride ions, which may affect the formation of toxic byproducts and the overall efficiency of the process (Radjenovic & Sedlak, 2015).

Chemical Properties and Applications

The versatility of phosphonium salts, including those related to "this compound," is evident in their wide range of chemical applications. These compounds have been explored for their roles in synthesis, catalysis, and as intermediates in the production of more complex molecules.

Corrosion Inhibition : Research into the mechanisms of corrosion and the development of inhibitors is crucial for protecting metals in industrial applications. Phosphonium salts have been identified as potential corrosion inhibitors, with studies focusing on their effectiveness and the underlying protective mechanisms (Lorenz & Mansfeld, 1981).

Ionic Liquid-Modified Materials : Ionic liquids, including those derived from phosphonium, have been used to modify various materials for enhanced solid-phase extraction, separation, and chromatographic applications. These modifications aim to leverage the unique properties of ionic liquids to improve efficiency and selectivity in analytical and preparative processes (Vidal, Riekkola, & Canals, 2012).

Safety and Hazards

“(2-Chlorobenzyl)triphenylphosphonium Chloride” is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Mecanismo De Acción

Target of Action

(2-Chlorobenzyl)triphenylphosphonium Chloride is a type of quaternary ammonium salt . The primary targets of this compound are microorganisms, as it is known to exhibit antimicrobial properties .

Mode of Action

The compound interacts with the microbial cell membrane, disrupting its structure and function . This disruption leads to leakage of cellular contents, ultimately causing cell death .

Biochemical Pathways

It is known that the compound disrupts the integrity of the microbial cell membrane, which likely affects multiple biochemical pathways within the cell .

Pharmacokinetics

As a quaternary ammonium compound, it is likely to have low bioavailability due to its poor absorption in the gastrointestinal tract .

Result of Action

The primary result of the action of this compound is the death of microbial cells. This is achieved through the disruption of the cell membrane, leading to leakage of cellular contents and eventual cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be stable under normal room temperature conditions . It should be stored under an inert atmosphere and should be protected from moisture, as it is hygroscopic .

Propiedades

IUPAC Name |

(2-chlorophenyl)methyl-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClP.ClH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRAAQIWOSHYDHE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21Cl2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70940005 | |

| Record name | [(2-Chlorophenyl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18583-55-6 | |

| Record name | 18583-55-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(2-Chlorophenyl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Chlorobenzyl)triphenylphosphonium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-Chlorobenzyl)triphenylphosphonium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF8XZH2GMF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

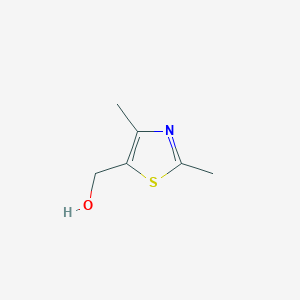

![2-[(Trimethylsilanyl)methyl]-pyrazine](/img/structure/B150966.png)